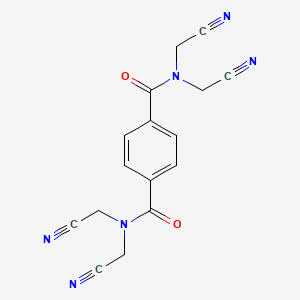

![molecular formula C12H14N2O2S B5565683 methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)

methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

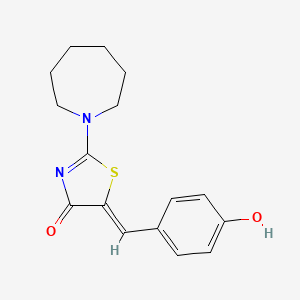

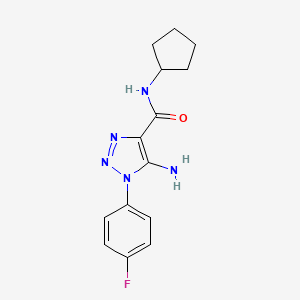

This compound is a derivative of methyl 4-aminobenzoate . Methyl 4-aminobenzoate, also known as p-aminobenzoic acid methyl ester, is an organic compound with the formula H2NC6H4CO2CH3 . It’s used in the synthesis of various other compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in reactions like acylation, alkylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, methyl 4-aminobenzoate is a solid at room temperature, and it has a molecular weight of 151.16 . The properties of “methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate” could be similar, but without specific data, this is just a speculation.Aplicaciones Científicas De Investigación

Synthesis of Radiolabeled Compounds

The compound has been utilized in the synthesis of radiolabeled compounds, specifically through the preparation of 4-Amino[7-14C]benzoic acid. This process involves the conversion of N,N-bis(trimethylsilyl)aniline to its lithium salt, followed by carbonation to yield 4-Amino[7-14C]benzoic acid. This acid is then esterified and coupled with 2,5-dihydroxybenzaldehyde, leading to the production of methyl 4-(2,5-dihydroxybenzylamino)[7-14C]-benzoate with specific activities suitable for radiopharmaceutical applications (Taylor et al., 1996).

Building Blocks for Cyclopropyl-Containing Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a derivative with a similar core structure, has been shown to be a versatile building block for cyclopropyl-containing amino acids. This compound demonstrated reactivity in Michael additions and Diels–Alder reactions, facilitating the synthesis of new amino acids in protected form, which are significant for developing constrained peptide and peptidomimetic architectures (Limbach et al., 2009).

Crystal Structure and Hydrogen Bonding

Research into the crystal structure of methyl 4-(cyclohexylaminocarbonyl)benzoate revealed two independent molecules in the asymmetric unit, showcasing differences in ring orientations. This study highlighted the compound's potential for forming hydrogen-bonded chains, which could be relevant in understanding molecular interactions and designing novel materials (Jones & Kuś, 2004).

Applications in Radical Chemistry

Cyano(ethoxycarbonothioylthio)methyl benzoate has been prepared and utilized as a one-carbon radical equivalent, facilitating the introduction of an acyl unit via xanthate transfer radical addition to olefins. This compound's unique reactivity provides a method for constructing acylated products, underscoring the broader applicability of methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate derivatives in radical chemistry and synthesis (Bagal et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. For example, methyl 4-aminobenzoate can cause skin and eye irritation and may cause respiratory irritation . Again, without specific data, it’s hard to predict the exact safety and hazards of “methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate”.

Propiedades

IUPAC Name |

methyl 4-(cyclopropylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-11(15)8-2-4-9(5-3-8)13-12(17)14-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMYQCGWELISII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(cyclopropylcarbamothioylamino)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![1-[(4'-fluoro-2-biphenylyl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5565654.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)